
2-Oxo-2-phenylethyl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 3-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 3-fluorobenzoate is not fully understood. However, it has been suggested that this compound may interact with various biological targets such as enzymes and receptors, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been found to possess antifungal, antibacterial, and antitumor activities. Additionally, this compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Oxo-2-phenylethyl 3-fluorobenzoate in lab experiments has several advantages. This compound is relatively easy to synthesize, and its reactivity allows for the synthesis of a range of biologically active molecules. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-Oxo-2-phenylethyl 3-fluorobenzoate. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Finally, research is needed to explore the potential toxicity and environmental impact of this compound.
Métodos De Síntesis
The synthesis of 2-Oxo-2-phenylethyl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 3-fluorobenzoate has been widely used as a reagent in organic synthesis due to its ability to undergo a range of chemical reactions. This compound has been utilized in the synthesis of various biologically active molecules such as benzodiazepines and antifungal agents. Additionally, this compound has been found to exhibit potential applications in the field of medicinal chemistry as a lead compound for the development of new drugs.
Propiedades
Número CAS |
55153-23-6 |
|---|---|
Fórmula molecular |
C15H11FO3 |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
phenacyl 3-fluorobenzoate |
InChI |
InChI=1S/C15H11FO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
GPFVTIDFJVYNRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




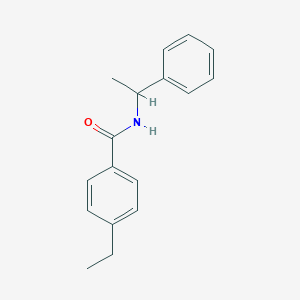
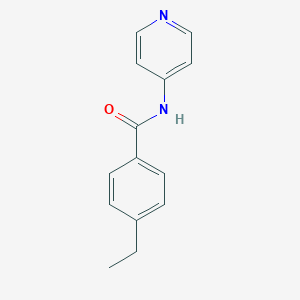
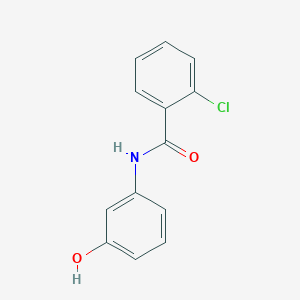
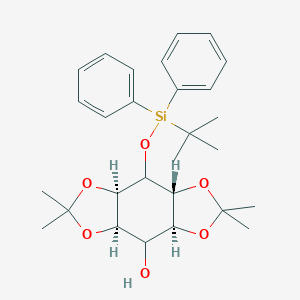

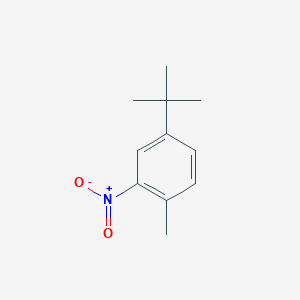

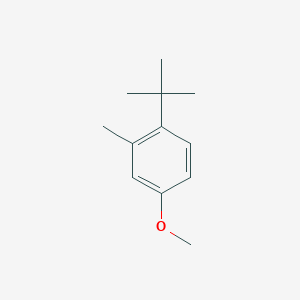
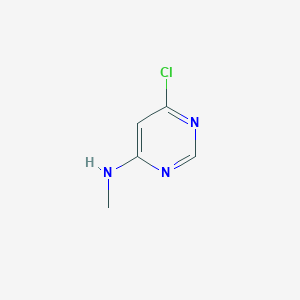


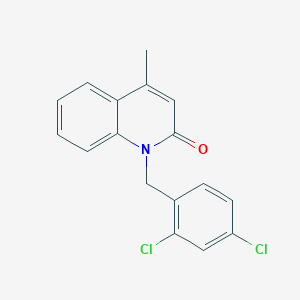
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)